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molecular formula C9H11NO B114233 6-Isopropylpicolinaldehyde CAS No. 153646-83-4

6-Isopropylpicolinaldehyde

Cat. No. B114233
M. Wt: 149.19 g/mol
InChI Key: XIJAPDFFNVTTET-UHFFFAOYSA-N
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Patent
US05506227

Procedure details

The alkylation of 6-ethyl-2-pyridinecarboxaldehyde from Step 1 was performed as described above for 6-methyl,2-pyridinecarboxaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:8]=[C:7]([CH:9]=[O:10])[CH:6]=[CH:5][CH:4]=1)[CH3:2].[CH3:11]C1N=C(C=O)C=CC=1>>[CH:1]([C:3]1[N:8]=[C:7]([CH:9]=[O:10])[CH:6]=[CH:5][CH:4]=1)([CH3:11])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=CC(=N1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC(=N1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1=CC=CC(=N1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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